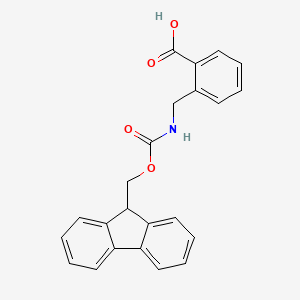

Fmoc-(2-aminomethyl) benzoic acid

描述

Contextualization within Amine-Protected Ortho-Substituted Benzoic Acid Derivatives

Fmoc-(2-aminomethyl) benzoic acid belongs to the broader class of amine-protected ortho-substituted benzoic acid derivatives. This class of compounds is characterized by the presence of a protected amine and another functional group at adjacent positions on a benzene (B151609) ring. The ortho-positioning of the substituents can lead to unique chemical properties and reactivity, a phenomenon often referred to as the "ortho effect". This can influence the acidity of the carboxylic acid and the steric environment around the reactive sites.

In the context of this class, the Fmoc protecting group is a key feature. Introduced by Carpino and Han in 1970, the Fmoc group is stable under acidic conditions but readily removed by treatment with a mild base, such as piperidine (B6355638). This orthogonality allows for selective deprotection of the amine in the presence of other protecting groups that are sensitive to acids, a cornerstone of modern solid-phase peptide synthesis (SPPS).

The aminomethyl spacer between the aromatic ring and the protected amine provides a degree of flexibility, distinguishing it from direct N-arylated aminobenzoic acids. This flexibility can be advantageous in certain synthetic applications, such as the construction of complex molecular architectures.

Significance in Contemporary Synthetic Methodologies and Chemical Biology

The significance of this compound in contemporary synthetic methodologies is most prominent in the field of peptide science. It serves as a versatile building block and linker in the synthesis of peptides, peptidomimetics, and other complex organic molecules. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS): In SPPS, this compound can be incorporated into a peptide sequence to introduce a benzoic acid moiety. This can be used to create cyclic peptides, to act as a scaffold for further chemical modifications, or to mimic a specific amino acid residue. The Fmoc group allows for the stepwise assembly of the peptide chain on a solid support. chemimpex.com The use of Fmoc chemistry offers milder reaction conditions compared to the traditional Boc/Benzyl approach, which is particularly beneficial for the synthesis of sensitive or modified peptides. altabioscience.com

Drug Development and Discovery: The structural rigidity of the benzoic acid core combined with the flexibility of the aminomethyl linker makes this compound an attractive component in the design of new therapeutic agents. It can be used to construct peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. Its applications extend to the synthesis of peptide-based drugs and the development of targeted therapies. chemimpex.comchemimpex.com

Bioconjugation: This compound also finds utility in bioconjugation, the process of linking biomolecules to other molecules. chemimpex.com The carboxylic acid and the protected amine functionalities provide orthogonal handles for attachment to proteins, antibodies, or other biologically relevant molecules, facilitating the creation of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.

Structure

3D Structure

属性

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c25-22(26)16-8-2-1-7-15(16)13-24-23(27)28-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHFVZKLOMMGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for Fmoc 2 Aminomethyl Benzoic Acid

Established Synthetic Pathways for Derivative Preparation

Fmoc-(2-aminomethyl) benzoic acid serves as a crucial component in the synthesis of complex organic molecules, most notably in the realm of peptide and peptidomimetic chemistry. The established synthetic utility of this compound primarily revolves around the strategic use of its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which facilitates its incorporation into larger structures, particularly through Solid-Phase Peptide Synthesis (SPPS).

A foundational synthetic step involves the protection of the amino group of 2-(aminomethyl)benzoic acid. This is conventionally achieved by reacting the precursor with an Fmoc-donating reagent, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in the presence of a base. The resulting this compound can then be utilized in subsequent reactions.

Once prepared, the compound acts as a molecular scaffold. Its carboxylic acid functional group is activated using standard coupling reagents, such as carbodiimides, to facilitate the formation of amide bonds with the free amino groups of resin-bound amino acids or peptides in SPPS. The Fmoc group masks the amino functionality of the benzoic acid derivative, preventing self-polymerization and other unwanted side reactions. This protective group is stable under the coupling conditions but can be selectively and cleanly removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, to reveal a new free amine for further chain elongation. nih.gov

This established pathway is central to the synthesis of various derivatives:

Peptide Derivatives: The compound is used to introduce a flexible, aromatic spacer into a peptide sequence. For instance, it has been incorporated into GPR54-agonistic pentapeptides, where the 4-(aminomethyl) benzoic acid (Amb) moiety is a key structural element. nih.gov

Heterocyclic Derivatives: Fmoc-aminobenzoic acids are precursors in the solid-phase synthesis of complex heterocyclic structures. They can be condensed with resin-bound aminothiophenols to create 2-(aminophenyl)benzothiazolyl amino acids and peptides, which are of interest for their pharmacological potential. researchgate.net

Bioorthogonal Derivatives: The core structure can be further modified prior to Fmoc protection to create precursors for bioconjugation. The synthesis of Fmoc-protected azido (B1232118) amino acids, for example, proceeds via multi-step pathways often starting from common amino acids like asparagine or glutamine. cam.ac.uksemanticscholar.org These azido derivatives, once incorporated into a peptide using Fmoc chemistry, provide a chemical handle for "click" chemistry reactions.

Development of Novel Synthetic Routes and Precursors

Research continues to seek more efficient and versatile methods for synthesizing this compound and its analogues. These efforts focus on shortening reaction sequences, improving yields, and creating novel precursors with enhanced properties.

One area of development is the creation of one-step or streamlined synthetic methods. For example, a one-step approach for synthesizing related 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids has been developed by coupling a free diaminobenzoic acid with an Fmoc-amino acid. acs.org This method yielded pure products in good yields (40–94%) for most amino acids, often requiring only precipitation for purification. acs.org Such methodologies could potentially be adapted for the synthesis of this compound, simplifying its production.

Another novel approach focuses on the synthesis of precursors. Fontanillo et al. reported a novel synthesis of Fmoc-Amba (a positional isomer of the title compound) as part of a synthetic campaign toward microcystin (B8822318) analogues. researchgate.net The development of efficient, scalable, and environmentally friendly protocols for related building blocks, such as Fmoc-protected sugar amino acids, also provides a template for improving the synthesis of other Fmoc-protected derivatives. researchgate.net

The synthesis of precursors with bioorthogonal handles, such as azides, has also seen significant advancement. While established routes exist, they can be lengthy. Optimized protocols starting from readily available materials like L-asparagine or D-serine have been investigated to make multigram quantities of Fmoc-azido-amino acids more accessible and cost-effective for their use in peptide chemistry. semanticscholar.org

Optimization of Reaction Conditions and Efficiency in Chemical Synthesis

Optimizing reaction conditions is critical for maximizing yield, purity, and efficiency in chemical synthesis. For this compound and its applications, optimization efforts have targeted both its preparation and its use in SPPS.

A significant advancement has been the development of alternative Fmoc deprotection strategies. The standard use of piperidine is highly effective but can be incompatible with base-sensitive functionalities on a complex peptide. A novel Fmoc deprotection method using palladium-catalyzed hydrogenolysis under mildly acidic conditions (e.g., HCl in methanol) has been reported. nih.govresearchgate.net This method is valuable for the synthesis of sensitive molecules containing reactive electrophiles that would be degraded by basic nucleophiles. nih.gov It demonstrates "tunable orthogonality," where the typically acid-stable Fmoc group can be removed under acidic conditions while leaving acid-labile groups like tert-butoxycarbonyl (Boc) intact. nih.govresearchgate.net

| Deprotection Method | Reagents | Conditions | Key Advantages | Reference |

| Standard Basic Deprotection | 20% Piperidine in DMF | Room Temperature, ~7 min | Fast, efficient, widely used in standard Fmoc SPPS. | uci.edu |

| Acidic Hydrogenolysis | H₂, 10% Pd/C, HCl in MeOH | Room Temperature, 5-8 h | Orthogonal to acid-labile groups (e.g., Boc); suitable for base-sensitive substrates. | nih.govresearchgate.net |

Efficiency in coupling reactions is another major focus. The choice of coupling reagents, additives, and reaction conditions can significantly impact the successful incorporation of this compound into a peptide chain. While standard reagents like HCTU are effective, systematic comparisons of different coupling reagents and strategies are ongoing to overcome challenges in specific contexts, such as the formation of difficult peptide sequences. researchgate.netuci.edu The prevention of side reactions during the initial Fmoc protection step is also crucial; controlling stoichiometry (e.g., using 1.2–1.5 equivalents of Fmoc-OSu) and monitoring the reaction by techniques like TLC are key to optimizing yields.

Furthermore, in the synthesis of derivatives like azido amino acids, reaction conditions must be carefully controlled to prevent premature Fmoc deprotection. For instance, using a biphasic solvent system and maintaining the pH at 9 during a diazo transfer reaction was found to give the desired azido product in high yield and purity, avoiding the need for column chromatography. cam.ac.uk

Control of Stereochemical Outcomes in Derivative Formation

The molecule this compound itself is achiral. However, it is frequently used in the synthesis of larger, chiral molecules, such as peptides. In this context, maintaining the stereochemical integrity of the chiral centers in the peptide chain during synthesis is paramount. The coupling of any amino acid, including the achiral this compound, carries a risk of inducing racemization in the preceding chiral amino acid residue on the growing peptide chain.

The degree of racemization is highly dependent on the coupling method, the specific amino acid sequence, and the reaction conditions. Significant research has focused on minimizing racemization during Fmoc-SPPS. For instance, the coupling of Fmoc-histidine is notoriously prone to racemization. Studies have shown that the choice of side-chain protecting group on the histidine is critical. Using a 4-methoxybenzyl (MBom) protected histidine, Fmoc-His(MBom)-OH, was shown to significantly reduce epimerization compared to the more common triphenylmethyl (Trt) protected version, especially under microwave heating conditions. nih.gov

When synthesizing complex derivatives, such as 2-(aminophenyl)benzothiazolyl peptides, methods are developed specifically to ensure high chiral purity. researchgate.net This often involves a careful selection of coupling reagents and conditions that minimize the formation of the oxazolone (B7731731) intermediate, which is a key pathway for racemization. The use of additives like ethyl cyano(hydroxyimino)acetate (Oxyma) in combination with carbodiimide (B86325) activators is a common strategy to suppress this side reaction. nih.gov

Therefore, while this compound does not present a stereochemical challenge itself, its use in synthetic chemistry necessitates the application of carefully optimized and controlled conditions to preserve the stereochemistry of other chiral centers within the target molecule.

Applications in Peptide Chemistry and Biomolecular Engineering

Utility as a Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for chemically manufacturing peptides. altabioscience.com The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. altabioscience.com To ensure the correct sequence is assembled, the alpha-amino group of the incoming amino acid must be temporarily blocked by a protecting group. altabioscience.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the most widely used protecting group in modern SPPS. researchgate.netnih.gov Its popularity stems from the mild, basic conditions (typically piperidine) used for its removal, which are compatible with a wide range of sensitive amino acid side chains and modifications. altabioscience.comnih.gov Fmoc-(2-aminomethyl) benzoic acid is an amino acid derivative that comes pre-equipped with this essential protecting group, making it ready for direct use in SPPS protocols. chemimpex.com It serves as a protective group in the synthesis of peptides, enabling selective reactions. chemimpex.com

Strategic Incorporation into Complex Peptide Sequences

The structure of this compound is fundamentally different from the 20 proteinogenic amino acids. Its incorporation into a peptide sequence introduces a rigid aromatic spacer, which can be used strategically to control the peptide's three-dimensional structure. This makes it an invaluable tool for researchers aiming to create complex peptide sequences with specific conformational constraints. chemimpex.com The compound's compatibility with various coupling reagents and its solubility in common organic solvents further streamline its integration into complex synthesis processes, allowing for the incorporation of diverse amino acid sequences with high precision. chemimpex.com

Influence on Peptide Yield and Purity in Synthetic Protocols

The ultimate success of a peptide synthesis is measured by the yield and purity of the final product. The quality of the starting materials, including the Fmoc-protected amino acids, is a critical factor. merckmillipore.com The presence of impurities, such as free amino acids or by-products from the Fmoc-protection reaction, can lead to unwanted side reactions, such as the insertion of incorrect amino acids or the premature termination of the peptide chain. merckmillipore.comsigmaaldrich.com

| Metric | Synthesis with Standard Fmoc-Amino Acids | Synthesis with Purified Fmoc-Amino Acids | Outcome |

| Initial Impurity Level | ~26% | ~10% | Reduction of impurities in starting materials. |

| Final Crude Peptide Purity | Baseline | >15% Increase | Significant improvement in the purity of the final product. |

This table illustrates the impact of purifying Fmoc-amino acid building blocks on the final purity of a synthesized peptide, based on findings from a study on Glucagon synthesis. ajpamc.com

Integration into Non-canonical Amino Acid Design and Synthesis

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic ones. rsc.org They are of immense interest in drug discovery because their unique structures can impart novel properties to peptides, such as increased stability, enhanced receptor binding, and new biological activities. nih.gov this compound is itself a non-canonical building block. It can be used directly in SPPS to introduce a non-natural element into a peptide chain or serve as a foundational scaffold for the synthesis of more complex ncAAs. chemimpex.com

Role in the Construction of Peptide Mimetics and Peptidomimetics

A major limitation of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified backbones that resist enzymatic cleavage. nih.gov The structure of this compound, lacking a traditional peptide backbone, makes it an excellent building block for constructing peptidomimetics. nih.gov By replacing a standard amino acid with this compound, chemists can disrupt the natural peptide bond sequence, thereby increasing the molecule's stability and therapeutic potential. For instance, researchers have synthesized Fmoc-triazine amino acids to build a series of amphipathic antimicrobial peptidomimetics, demonstrating the utility of incorporating non-standard backbones. nih.gov

Contribution to the Development of Therapeutic Peptides and Biopharmaceuticals

The unique characteristics of this compound directly contribute to the development of next-generation therapeutic peptides and biopharmaceuticals. chemimpex.com Its use allows for the creation of peptides with enhanced stability, controlled conformations, and novel functionalities, which are all desirable traits for drug candidates. chemimpex.comchemimpex.com The ability to synthesize these complex and modified molecules with high precision and purity is paramount in the pharmaceutical industry, where quality and efficacy are non-negotiable. chemimpex.com The compound plays a crucial role in designing drug candidates, particularly for targeted therapies where precise modifications can enhance efficacy. chemimpex.com

Design Considerations for Advanced Peptide-Based Drug Candidates

When designing advanced peptide-based drugs, several factors must be considered, including stability, target affinity, and cell permeability. The incorporation of this compound can positively influence these parameters. The rigid benzoic acid core can pre-organize the peptide into a specific conformation that enhances its binding to a biological target. Furthermore, by altering the peptide's natural backbone, this building block can protect the drug candidate from enzymatic degradation, thereby increasing its half-life in the body. nih.gov These design features are critical for transforming a promising peptide sequence into a viable biopharmaceutical. altabioscience.com

Strategies for Enhancing Peptide Stability and Bioactivity through Derivatization

The inherent limitations of native peptides as therapeutic agents, such as their short in-vivo half-life and susceptibility to enzymatic degradation, have driven the development of various chemical modification strategies. Derivatization of peptide sequences using specialized building blocks like Fmoc-(2-aminomethyl)benzoic acid is a cornerstone of modern peptide chemistry and biomolecular engineering. These strategies aim to create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced stability, bioavailability, and bioactivity. nih.gov The use of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to these efforts, as it is integral to solid-phase peptide synthesis (SPPS), allowing for the stepwise and precise incorporation of these modified units into a peptide chain. chemimpex.comnih.gov

The primary strategies for enhancing peptide properties through derivatization include:

Conformational Constraint: Introducing rigid structural elements to lock the peptide into a bioactive conformation.

Enzymatic Shielding: Modifying the peptide backbone or side chains to block access for proteolytic enzymes.

Modulation of Physicochemical Properties: Altering characteristics such as solubility, hydrophobicity, and hydrogen-bonding capacity to improve pharmacokinetic profiles.

Introduction of Novel Functionalities: Incorporating non-proteinogenic groups that can participate in new binding interactions or catalytic functions. nih.gov

The incorporation of building blocks like Fmoc-(2-aminomethyl)benzoic acid directly addresses these points. The aminomethylbenzoic acid structure introduces a semi-rigid aromatic spacer that can influence the peptide's secondary structure. This can pre-organize the peptide into a conformation that is favorable for receptor binding, thereby increasing its bioactivity. Furthermore, the non-natural structure can enhance stability by rendering the adjacent peptide bonds unrecognizable to many proteases.

Research into N-methylation of amino acids within a peptide sequence represents another key derivatization strategy. nih.gov This modification, which can be achieved by using bespoke Fmoc-N-methyl-amino acids during SPPS, improves stability and can enhance cell permeability and interaction with hydrophobic targets. nih.gov The inherent hydrophobicity of the Fmoc group itself can also be leveraged. In certain contexts, Fmoc-modified amino acids and short peptides can self-assemble into higher-order structures like hydrogels, a property with potential applications in creating slow-release drug delivery systems. rsc.orgresearchgate.net

The following table summarizes key derivatization strategies employed in peptide chemistry and their intended effects on stability and bioactivity.

Table 1: Peptide Derivatization Strategies and Their Effects

| Strategy | Example Building Block/Method | Primary Effect on Stability | Primary Effect on Bioactivity |

|---|---|---|---|

| Conformational Constraint | Incorporation of Fmoc-(aminomethyl)benzoic acid | Increased resistance to proteolysis due to non-natural structure and enforced conformation. | Can enhance receptor binding affinity by locking the peptide in its bioactive conformation. nih.gov |

| Backbone Modification | N-methylation of amide bonds | Enhanced enzymatic stability by blocking protease recognition sites. nih.gov | Can improve cell permeability and modulate receptor interactions. nih.gov |

| Side Chain Modification | Introduction of Zinc-Binding Groups (ZBGs) | Stability is context-dependent; focus is on functional enhancement. | Creates potent inhibitors by introducing new functionalities for targeting metalloenzymes like HDACs. nih.gov |

| Peptide Bond Isosteres | Use of (Z)-alkene dipeptide isosteres | Increased resistance to peptidases by replacing the scissile amide bond. | Can alter binding affinity by changing the local geometry; effect must be empirically tested. nih.gov |

Detailed research findings illustrate the profound impact of these derivatization strategies. A notable study focused on a pentapeptide agonist for the GPR54 receptor. Researchers systematically replaced a natural peptide bond with a synthetic mimetic to study the impact on biological activity.

Table 2: Research Findings on GPR54 Agonist Derivatization

| Compound | Description | Key Modification | GPR54 Agonistic Activity | Reference |

|---|---|---|---|---|

| Parent Peptide | H-Amb-Phe-Gly-Leu-Arg-Trp-NH₂ | Contains 4-(aminomethyl)benzoic acid (Amb) and a standard Phe-Gly peptide bond. | Potent | nih.gov |

| (E)-ADI Derivative | Parent peptide with the Phe-Gly amide bond replaced by an (E)-alkene dipeptide isostere. | Introduction of a trans-amide bond mimetic. | Active (comparable to parent) | nih.gov |

| (Z)-ADI Derivative | Parent peptide with the Phe-Gly amide bond replaced by a (Z)-alkene dipeptide isostere. | Introduction of a cis-amide bond mimetic. | Low Activity | nih.gov |

| (Z)-FADI Derivative | Parent peptide with the Phe-Gly amide bond replaced by a (Z)-fluoroalkene dipeptide isostere. | Introduction of a fluorinated cis-amide bond mimetic. | Essentially No Activity | nih.gov |

The results from this study highlight the sensitivity of bioactivity to specific structural modifications. nih.gov While replacing the trans-amide bond with a corresponding mimetic retained activity, the introduction of cis-peptide bond mimetics led to a significant or complete loss of function. nih.gov This underscores that while derivatization is a powerful tool for enhancing stability, the precise structural and conformational consequences of each modification must be carefully validated to preserve or enhance the desired biological activity. nih.gov

Contributions to Drug Discovery and Medicinal Chemistry

Scaffold Design in Combinatorial Chemistry and Library Generation

In the field of combinatorial chemistry, where the rapid synthesis of large numbers of different but structurally related molecules is paramount, Fmoc-(2-aminomethyl) benzoic acid functions as an exceptional molecular scaffold. A scaffold is a core structure upon which diverse chemical appendages can be systematically added. The bifunctional nature of this compound, possessing both a carboxylic acid and a protected amine, allows it to act as a central "hub" molecule mdpi.com.

The Fmoc group is crucial for its application in solid-phase synthesis, a cornerstone of combinatorial library generation researchgate.net. This protecting group is stable under a variety of reaction conditions but can be selectively removed under mild basic conditions, typically with piperidine (B6355638) peptide.com. This orthogonality allows for the controlled, stepwise addition of other building blocks to the amine, while the carboxylic acid group can be used for attachment to a resin support or for coupling with other molecules. This systematic approach enables the generation of vast libraries of compounds, where each member shares the core aminomethyl benzoic acid structure but differs in the substituents attached, facilitating high-throughput screening for bioactive "hits". The rigid benzene (B151609) ring of the scaffold ensures that the appended chemical groups are held in a well-defined spatial orientation, which is a critical factor in molecular recognition by biological targets.

Building Block for the Creation of Diverse Bioactive Molecules

This compound is widely utilized as a fundamental building block in the synthesis of a wide array of bioactive molecules, particularly peptides and peptidomimetics chemimpex.comchemimpex.com. As an unnatural amino acid derivative, its incorporation into a peptide chain introduces a rigid, non-natural element that can significantly influence the molecule's conformation and stability. The inherent aromaticity and hydrophobicity of the Fmoc moiety itself can also promote the association of building blocks during synthesis rsc.org.

Its utility extends to the creation of complex therapeutic peptides and peptide-based drugs chemimpex.comchemimpex.com. For instance, a related isomer, 4-(aminomethyl) benzoic acid, has been incorporated into pentapeptide derivatives designed as potent agonists for the GPR54 receptor, demonstrating the value of this class of building blocks in creating molecules with specific biological activities nih.gov. The ability to use standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols allows for the precise and efficient assembly of these modified peptides nih.govmdpi.com. This makes this compound an invaluable asset for researchers aiming to develop novel therapeutics by modifying natural peptide sequences to enhance their efficacy, stability, or target specificity chemimpex.com.

Development of Targeted Therapies and Pharmaceutical Compounds

The precise architecture of this compound makes it a key ingredient in the development of targeted therapies chemimpex.comchemimpex.com. Targeted therapies are designed to interact with specific molecular targets, such as a particular enzyme or cell surface receptor, that are involved in disease pathways. The rigid benzoic acid structure acts as a constrained linker or spacer, pre-organizing attached pharmacophores (the active parts of a drug molecule) into a conformation that is optimal for binding to the intended biological target.

This compound's role as a building block is central to the design of drug candidates where precise molecular modifications can improve efficacy and potentially reduce side effects chemimpex.com. By facilitating the synthesis of complex and highly specific molecules, it contributes to the pipeline of new pharmaceutical compounds. Its compatibility with various coupling reagents and its solubility in common organic solvents further enhance its utility in a laboratory setting, streamlining complex synthesis processes essential in drug development chemimpex.com.

Facilitation of Structure-Activity Relationship (SAR) Studies through Derivative Incorporation

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry, aimed at understanding how the chemical structure of a compound influences its biological activity eurekaselect.comnih.gov. This compound is an excellent tool for facilitating SAR studies. By systematically creating derivatives of this building block and incorporating them into a lead compound, researchers can probe how changes in structure affect activity.

Modifications can be made at several positions. For example, substituents (such as fluoro, chloro, or methoxy groups) can be added to the benzoic acid ring to investigate the impact of electronics and steric bulk on binding affinity nih.govresearchgate.net. The aminomethyl linker can be altered, or different chemical moieties can be coupled to the amine and carboxyl groups. By synthesizing a series of these analogues and evaluating their biological effects, chemists can build a detailed map of the pharmacophore, identifying which structural features are essential for activity and which can be modified to improve properties like potency or selectivity . This iterative process of design, synthesis, and testing is crucial for optimizing a lead compound into a viable drug candidate.

Application in Ligand Design and Receptor Binding Investigations

The design of ligands—molecules that bind to specific biological receptors—is a cornerstone of drug discovery ibmc.msk.ru. The kinetics and thermodynamics of ligand-receptor binding are critical determinants of a drug's effectiveness nih.gov. This compound is frequently used as a structural component in the rational design of synthetic ligands.

Its rigid framework is particularly valuable for creating ligands with a high degree of conformational constraint. This rigidity reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. By incorporating this building block, chemists can construct ligands where the key binding groups are held in precise spatial arrangements, designed to perfectly complement the binding pocket of a target receptor. This allows for detailed investigations into the molecular determinants of receptor binding. By creating a series of ligands with systematic variations based on the this compound scaffold, researchers can explore the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that govern the binding event, leading to the design of more potent and selective drugs ibmc.msk.ru.

Table 1: Applications of this compound in Drug Discovery

| Application Area | Description | Relevant Section |

|---|---|---|

| Scaffold Design | Serves as a core structure for building large, diverse molecular libraries in combinatorial chemistry. | 4.1 |

| Bioactive Molecule Synthesis | Acts as a versatile building block for creating peptides, peptidomimetics, and other biologically active compounds. | 4.2 |

| Targeted Therapy Development | Used to construct molecules with specific shapes and functionalities to interact with precise biological targets. | 4.3 |

| SAR Studies | Enables the systematic modification of lead compounds to determine the relationship between chemical structure and biological activity. | 4.4 |

| Ligand Design | Incorporated into synthetic ligands to study and optimize interactions with biological receptors. | 4.5 |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(aminomethyl) benzoic acid |

| Piperidine |

| Fluoro-substituted benzoic acid derivatives |

| Chloro-substituted benzoic acid derivatives |

Applications in Bioconjugation and Molecular Probe Development

Facilitating Bioconjugation Reactions for Drug-Biomolecule Constructs

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a new construct with combined or enhanced properties. Fmoc-(2-aminomethyl) benzoic acid serves as a versatile linker or spacer in the synthesis of such constructs, particularly in the development of targeted therapies. chemimpex.com

The general strategy for its use in creating drug-biomolecule conjugates involves a multi-step process. Initially, the this compound is incorporated into a peptide sequence or another targeting ligand via its Fmoc-protected amine. The Fmoc group is a temporary protecting group that can be selectively removed under mild basic conditions, a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS). altabioscience.comnih.gov This allows for the stepwise assembly of the targeting portion of the conjugate.

| Component | Function in Bioconjugation | Relevant Chemical Group |

| Fmoc Group | Temporary protecting group for the amine, enabling controlled, stepwise synthesis. | Fluorenylmethyloxycarbonyl |

| Aminomethyl Group | The site of attachment to a peptide chain or other biomolecule after Fmoc deprotection. | -CH2-NH2 |

| Benzoic Acid | Provides a rigid spacer and a point of attachment for a drug or other molecule. | -COOH |

Role in Linker Technologies for Diagnostic Agents and Imaging Probes

The development of diagnostic agents and imaging probes often requires the use of linkers to connect a targeting molecule (e.g., a peptide or antibody) to a signaling molecule (e.g., a fluorescent dye, a radioisotope chelator). nih.gov The linker's properties, such as its length, flexibility, and chemical stability, are critical for the proper functioning of the probe.

This compound is a candidate for use as a rigid linker in the design of such probes. chemimpex.com Its defined structure can ensure a fixed distance between the targeting and signaling moieties, which can be important for minimizing steric hindrance and optimizing the probe's performance. For instance, in the creation of a fluorescently labeled peptide probe, this compound could be incorporated into the peptide sequence. Following the completion of the peptide synthesis, the carboxylic acid group could be used to attach a fluorescent dye.

The rigidity of the benzoic acid core can prevent the quenching of the fluorescent signal that might occur if the dye were too close to certain amino acid residues in the peptide. While this application is theoretically sound and aligns with the known properties of the compound, specific examples of diagnostic or imaging probes that utilize this compound and are described in peer-reviewed literature are not prevalent. A related compound, 4-(aminomethyl) benzoic acid, has been incorporated into bioactive peptides, demonstrating the compatibility of the aminomethyl benzoic acid scaffold in biological systems. nih.gov

| Probe Component | Role | Contribution of this compound |

| Targeting Moiety | Binds to a specific biological target (e.g., a receptor on a cancer cell). | Can be a peptide synthesized using this building block. |

| Linker | Connects the targeting and signaling moieties. | The aminomethyl benzoic acid portion acts as a rigid linker. |

| Signaling Moiety | Provides a detectable signal (e.g., fluorescence, radioactivity). | Attached to the carboxylic acid group of the benzoic acid. |

Development of Advanced Biopharmaceutical Formulations

Advanced biopharmaceutical formulations aim to improve the delivery, stability, and therapeutic efficacy of drugs. This includes the development of systems like hydrogels, nanoparticles, and micelles for controlled drug release. researchgate.netrsc.org Fmoc-modified amino acids, in general, have been shown to self-assemble into nanostructures like hydrogels, which can encapsulate and release drugs in a sustained manner. researchgate.netrsc.orgresearchgate.net

The self-assembly is driven by a combination of hydrogen bonding between the amino acid components and π-π stacking interactions of the aromatic Fmoc groups. rsc.org It is plausible that this compound could be used as a component in such self-assembling systems. Its structure could potentially influence the mechanical properties and drug-release kinetics of the resulting formulation.

However, there is a lack of specific research in the public domain that demonstrates the use of this compound in the development of a specific biopharmaceutical formulation. The existing research on Fmoc-based drug delivery systems has primarily focused on simpler Fmoc-amino acids. researchgate.netrsc.org Therefore, the role of this compound in this application remains a theoretical possibility based on the behavior of similar compounds, rather than a demonstrated reality.

Role in Advanced Materials Science and Polymer Chemistry

Functionalization of Polymers for Novel Material Properties

The incorporation of Fmoc-(2-aminomethyl)benzoic acid into polymer chains is a key strategy for developing advanced materials with tailored properties. This compound serves as a functional monomer or a grafting agent, enabling precise control over the final material's characteristics, with applications in fields like electronics and specialized coatings chemimpex.com.

The functionalization process leverages the distinct chemical properties of the molecule. The carboxylic acid group on the benzoic acid ring can be readily activated to form amide or ester linkages with suitable polymer backbones. The amine group, temporarily masked by the base-labile Fmoc group, provides a site for further modification after its selective removal. This dual functionality allows for the introduction of specific chemical motifs onto a polymer chain.

For instance, the rigid, aromatic nature of the benzoic acid and fluorenyl groups can be exploited to enhance the thermal stability and mechanical strength of polymers. When integrated into a polymer matrix, these bulky groups can restrict chain mobility, leading to materials with higher glass transition temperatures and improved resistance to degradation. Furthermore, by attaching Fmoc-(2-aminomethyl)benzoic acid to a polymer surface, its properties can be dramatically altered. A general example of this concept is the grafting of benzoic acid onto polyethylene films to render the hydrophobic surface more hydrophilic and receptive to polar substances like water-based inks . This principle of surface modification is directly applicable, where the benzoic acid moiety of the subject compound can enhance a polymer's affinity for polar compounds, improving properties such as printability and adhesion.

| Feature of Fmoc-(2-aminomethyl)benzoic Acid | Conferred Polymer Property | Potential Application |

| Rigid aromatic core (Benzoic acid, Fluorenyl) | Increased thermal stability, mechanical stiffness | High-performance coatings, engineering plastics |

| Carboxylic acid group | Covalent attachment site, improved adhesion | Surface-modified films, functionalized resins |

| Protected amine group | Site for secondary functionalization | Multi-functional materials, sensor development |

Engineering of Hydrogels for Biomedical and Soft Material Applications

While direct hydrogel formation solely from Fmoc-(2-aminomethyl)benzoic acid is not extensively documented, its structural motifs are hallmarks of molecules known as low-molecular-weight gelators (LMWGs). Fmoc-protected amino acids and short peptides are widely recognized for their exceptional ability to self-assemble in water to form three-dimensional, nanofibrous networks that entrap large volumes of water, creating hydrogels nih.govnih.govresearchgate.netrsc.orgnih.govmdpi.comsemanticscholar.orgresearchgate.netnih.govhw.ac.uk. These materials are of immense interest for biomedical applications, including tissue engineering and controlled drug delivery, due to their biocompatibility and tunable mechanical properties nih.govmdpi.comresearchgate.net.

The gelation process is primarily driven by non-covalent interactions involving the Fmoc group. Key interactions include:

π-π Stacking: The large, planar aromatic surfaces of the fluorenyl groups stack on top of each other, forming the core of the self-assembled fibers nih.govnih.govnih.gov.

Hydrogen Bonding: The carboxylic acid and amide groups present in the molecules form extensive hydrogen bond networks, which provide directional stability to the assembling fibers nih.govresearchgate.netrsc.org.

Fmoc-(2-aminomethyl)benzoic acid possesses all the necessary components to participate in and contribute to the formation of such hydrogel networks. It can act as a co-assembling agent when mixed with other Fmoc-amino acids or Fmoc-peptides nih.govnih.gov. By incorporating this molecule into a hydrogel system, researchers can modulate the final properties of the gel. For example, the rigidity of the benzoic acid ring can influence the mechanical stiffness (storage modulus, G') of the hydrogel, a critical parameter for cell culture applications where the matrix stiffness affects cell adhesion, proliferation, and differentiation nih.gov. The introduction of this specific aminobenzoic acid derivative can fine-tune the hydrogel's properties for specific biomedical uses researchgate.netnih.gov.

| Interaction Type | Driving Molecular Moiety | Role in Hydrogel Formation |

| π-π Stacking | Fluorenyl (Fmoc) group | Initiates and stabilizes the core of the nanofibers |

| Hydrogen Bonding | Carboxylic acid, Amide linkage | Provides directionality and strength to the fiber network |

| van der Waals Forces | Entire molecule | Contributes to the overall stability of the assembly |

Exploration in Self-Assembling Systems and Supramolecular Architectures

The capacity for spontaneous self-organization into well-defined, functional structures is a defining characteristic of Fmoc-containing molecules, making Fmoc-(2-aminomethyl)benzoic acid a valuable component for building complex supramolecular systems nih.govresearchgate.net. The self-assembly process, governed by a balance of hydrophobic and hydrophilic interactions, π-π stacking, and hydrogen bonding, can lead to a variety of nanoscale morphologies, including nanotubes, nanoribbons, and nanofibers nih.govnih.govqub.ac.uk.

The Fmoc group is the primary driver of this phenomenon. Its inherent hydrophobicity and aromaticity promote aggregation in aqueous environments, leading to ordered structures nih.gov. Research on various Fmoc-amino acids and peptides has elucidated the fundamental principles of this assembly. The process often begins with the formation of β-sheet-like arrangements stabilized by hydrogen bonds, with the bulky Fmoc groups positioned on the exterior, where they engage in π-π stacking to create the final supramolecular structure nih.govqub.ac.uk.

Fmoc-(2-aminomethyl)benzoic acid can be used as a building block in these systems to create novel architectures. Its rigid, bent structure can introduce specific turns or kinks into a self-assembling fiber, thereby controlling its morphology. Furthermore, it can be incorporated into more complex, designed molecules like spiroligomers, which are rigid, shape-programmable structures assembled from chiral bis-amino acid building blocks nih.gov. The use of Fmoc-protected building blocks facilitates the solid-phase synthesis of these intricate architectures, which have potential applications as catalysts, sensors, and therapeutics nih.gov. The study of supramolecular complexes involving aminobenzoic acid derivatives further highlights their utility in forming predictable, hydrogen-bonded arrays with other molecules, creating multicomponent crystalline structures rsc.orgresearchgate.net.

| Supramolecular Structure | Key Driving Interactions | Potential Application |

| Nanofibers/Nanoribbons | π-π stacking, Hydrogen bonding | Scaffolds for tissue engineering, components for hydrogels |

| Spiroligomers | Covalent bonds, Stereochemical control | Catalysis, Molecular recognition, Therapeutics |

| Multi-component Complexes | Charge-assisted hydrogen bonds | Crystal engineering, Functional materials |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms in Fmoc-Deprotection Processes

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine-protecting group in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). chemimpex.com Its popularity stems from its stability under acidic conditions and its lability to bases, which allows for an orthogonal protection strategy in the presence of acid-labile groups like Boc and tBu. mdpi.com The deprotection of Fmoc-amines, including Fmoc-(2-aminomethyl) benzoic acid, proceeds via a base-mediated β-elimination mechanism (E1cB). fiveable.me

The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by a base. springernature.com This acidity is a consequence of the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion. total-synthesis.com While various bases can be used, secondary amines such as piperidine (B6355638) and 4-methylpiperidine (B120128) are most commonly employed in a polar aprotic solvent like N,N-dimethylformamide (DMF). embrapa.brnih.gov

Following proton abstraction, the stabilized fluorenyl anion undergoes a β-elimination, cleaving the C-O bond to release the free amine, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF). fiveable.meembrapa.br The released DBF is an electrophile and is immediately trapped by the excess secondary amine present in the reaction mixture to form a stable adduct. springernature.comnih.gov This trapping step is crucial as it drives the equilibrium of the reaction towards completion. nih.gov The entire deprotection process is often monitored spectrophotometrically by detecting the UV absorbance of the dibenzofulvene-amine adduct. fiveable.me

Table 1: Key Steps in the Fmoc-Deprotection Mechanism

| Step | Description | Key Species Involved |

| 1. Proton Abstraction | A base, typically a secondary amine like piperidine, removes the acidic proton from the C9 position of the fluorene ring. springernature.com | This compound, Piperidine |

| 2. β-Elimination | The resulting carbanion undergoes elimination, leading to the cleavage of the carbamate (B1207046) bond. embrapa.br | Fluorenyl anion, Carbon Dioxide, Free Amine |

| 3. DBF Trapping | The reactive dibenzofulvene (DBF) intermediate is trapped by the excess amine base to form a stable adduct. nih.gov | Dibenzofulvene, Piperidine |

Application of Computational Chemistry Approaches for Reactivity and Conformation Prediction

Computational chemistry provides powerful tools for predicting the structural, electronic, and reactivity properties of molecules like this compound, offering insights that complement experimental findings. Methods such as Density Functional Theory (DFT) are employed to investigate molecular geometries, vibrational frequencies, and electronic properties. mdpi.com

For this compound, computational approaches can be used to:

Predict Conformation: Determine the most stable three-dimensional structure by analyzing the potential energy surface. This includes the relative orientation of the bulky Fmoc group with respect to the benzoic acid moiety, which can influence its reactivity and interactions with other molecules.

Analyze Electronic Properties: Calculate properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com These calculations help identify reactive sites within the molecule; for instance, the MEP can highlight the acidic proton on the fluorene ring and the nucleophilic character of the carboxyl group. mdpi.com

Model Reaction Mechanisms: Simulate the Fmoc-deprotection pathway to calculate activation energies and transition state geometries. This provides a deeper understanding of the reaction kinetics and the factors influencing the rate of deprotection.

While specific computational studies on this compound are not widely published, methodologies applied to similar substituted benzoic acids and Fmoc-protected amino acids are directly transferable. mdpi.comucl.ac.uk For example, studies on other benzoic acid derivatives use DFT calculations to predict bond lengths and angles, which show good correlation with experimental data. mdpi.com

Table 2: Computational Methods and Their Applications

| Computational Method | Predicted Parameters | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized geometry, bond lengths/angles, vibrational frequencies, electronic properties (HOMO/LUMO). mdpi.com | Predicts stable conformations and reactivity hotspots. |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, self-association behavior. ucl.ac.uk | Simulates behavior in solution, predicting how molecules might aggregate. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. mdpi.com | Elucidates the nature of intramolecular hydrogen bonds and other stabilizing interactions. |

Spectroscopic Studies on this compound Derivatized Systems

Spectroscopic techniques are indispensable for characterizing the structure of this compound and for monitoring its chemical transformations.

UV-Visible (UV-Vis) Spectroscopy: This technique is primarily used to monitor the progress of the Fmoc-deprotection reaction. The dibenzofulvene-amine adduct formed as a byproduct of the deprotection has a characteristic strong UV absorbance around 300-301 nm. By measuring the increase in absorbance at this wavelength, the extent of the reaction can be quantified in real-time.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for identifying the key functional groups within the molecule. For instance, the spectrum of this compound would show characteristic stretching vibrations for the urethane (B1682113) carbonyl (C=O), the carboxylic acid carbonyl, and N-H bonds. Studies on related benzoic acid derivatives have used FTIR to investigate hydrogen bonding and self-association in various solvents by observing shifts in the C=O stretching region. ucl.ac.uk This method could be used to study how this compound derivatized systems interact and form associates in solution. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound and its derivatives. The complex aromatic regions in the spectra can be fully assigned to the protons and carbons of the fluorene and benzoic acid rings. NMR is also a powerful method for studying molecular association and conformation in solution. ucl.ac.uk For example, changes in chemical shifts upon dilution or changes in solvent can provide evidence for the formation of hydrogen-bonded dimers or other aggregates. ucl.ac.uk

Table 3: Spectroscopic Techniques for the Analysis of this compound Systems

| Spectroscopic Technique | Information Provided | Application Example |

| UV-Visible Spectroscopy | Quantification of reaction progress. | Monitoring the formation of the dibenzofulvene-piperidine adduct during Fmoc deprotection. |

| FTIR Spectroscopy | Identification of functional groups, study of hydrogen bonding. | Observing the C=O and O-H stretching bands to analyze self-association in solution. ucl.ac.uk |

| NMR Spectroscopy | Structural elucidation, conformational analysis, study of intermolecular interactions. | Confirming the successful synthesis of derivatives and investigating dimer formation in non-polar solvents. ucl.ac.uk |

Emerging Research Directions and Future Perspectives

Integration into High-Throughput and Automated Synthesis Platforms

The inherent characteristics of Fluorenylmethyloxycarbonyl (Fmoc) chemistry make it exceptionally well-suited for automation. The development of automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides, enabling rapid and efficient assembly of peptide chains. peptidemachines.combeilstein-journals.org Fmoc-based strategies are central to this automation, primarily because the deprotection step, which removes the Fmoc group, can be monitored in real-time due to the strong UV absorption of the released fluorene (B118485) byproduct. nih.gov This feature allows for precise control and verification of each cycle in an automated synthesizer.

Fmoc-(2-aminomethyl) benzoic acid, as a specialized building block, is readily incorporated into these automated workflows. chemimpex.com Its use allows for the introduction of a unique structural motif into a peptide sequence, a process that can be programmed into an automated synthesizer's protocol. The ability to perform parallel synthesis in multiple reaction vessels simultaneously further enhances throughput, facilitating the creation of peptide libraries for screening purposes. beilstein-journals.org This high-throughput synthesis is invaluable in drug discovery and material science for identifying lead compounds with desired properties. nih.gov

Table 1: Features of Fmoc Chemistry for Automated Synthesis

| Feature | Advantage in Automation | Reference |

| UV-Monitored Deprotection | Allows for real-time tracking of synthesis progress and ensures completion of each deprotection step. | nih.gov |

| Mild Deprotection Conditions | Uses bases like piperidine (B6355638), which are less harsh than the strong acids (e.g., TFA) used in Boc chemistry, preserving sensitive modifications and the solid support. | beilstein-journals.orgnih.gov |

| Orthogonal Protection | The base-labile Fmoc group is compatible with acid-labile side-chain protecting groups, allowing for selective deprotection steps. | nih.gov |

| Commercial Availability | A wide variety of high-purity Fmoc-amino acids, including specialized derivatives, are commercially available at low cost due to economies of scale. nih.govcem.com |

Exploration of Novel Applications in Chemical Biology Probes and Tools

The unique structure of this compound makes it a valuable component in the design of sophisticated tools for chemical biology. Its integration into peptide or small molecule structures can confer specific conformational constraints or act as a versatile linker for attaching other functional moieties.

Researchers are exploring its use in creating bioconjugates, where it can facilitate the attachment of biomolecules to create diagnostic agents or targeted therapeutics. chemimpex.comchemimpex.com The aminomethyl benzoic acid core provides a rigid scaffold that can be functionalized for various purposes. For instance, it can serve as a precursor for synthesizing labeled compounds used in biochemical studies to trace metabolic pathways or protein interactions. ontosight.ai Furthermore, its incorporation into peptide sequences can lead to the development of peptide-based inhibitors of enzymes and receptors, with potential antibacterial and antifungal properties being an area of interest. ontosight.ai The ability to synthesize derivatives containing these building blocks via SPPS allows for the rapid generation and screening of novel bioactive compounds. nih.gov

Implementation of Green Chemistry Principles in Synthesis and Utilization

While SPPS has been a cornerstone of peptide synthesis, it traditionally relies on large volumes of hazardous solvents, such as N,N-dimethylformamide (DMF) and dichloromethane, creating a significant environmental footprint. publish.csiro.auresearchgate.net A major focus of current research is the "greening" of peptide synthesis.

For Fmoc-based synthesis, including the use of this compound, several green strategies are being developed:

Solvent Replacement: There is a strong push to replace hazardous solvents with more environmentally benign alternatives. publish.csiro.au Studies have explored solvents like propylene (B89431) carbonate and cyclopentyl methyl ether (CPME) as viable replacements for DMF in both coupling and deprotection steps. publish.csiro.auresearchgate.net

In-Situ Deprotection: Novel protocols aim to reduce solvent waste by combining steps. For example, in-situ Fmoc removal involves adding the deprotection reagent (e.g., piperidine) directly to the coupling reaction mixture, eliminating the need for intermediate washing steps and saving significant amounts of solvent. tandfonline.compeptide.com

Water-Based SPPS: The ultimate green solvent is water. However, the poor water solubility of standard Fmoc-amino acids presents a major challenge. semanticscholar.org Research into developing water-dispersible nanoparticles of Fmoc-amino acids or new, more water-soluble protecting groups is underway to make aqueous-phase synthesis more feasible. semanticscholar.org

These efforts aim to reduce the process mass intensity (PMI)—the total mass of materials used to produce a certain mass of product—which is a key metric in green chemistry. unibo.it

Table 2: Green Chemistry Strategies in Fmoc-SPPS

| Strategy | Description | Key Benefit | Reference |

| Solvent Substitution | Replacing hazardous solvents like DMF and NMP with greener alternatives such as propylene carbonate or CPME. | Reduces toxicity and environmental impact. | publish.csiro.auresearchgate.net |

| In-Situ Fmoc Removal | Combining the coupling and deprotection steps without intermediate washing. | Reduces solvent consumption by up to 75%. | tandfonline.compeptide.com |

| Aqueous SPPS | Using water as the primary solvent for synthesis. | Eliminates the use of organic solvents, offering the "greenest" approach. | semanticscholar.org |

Addressing Challenges and Opportunities in Scale-Up for Pharmaceutical Production

The increasing number of peptide-based drugs entering clinical trials and the market has created a high demand for large-scale synthesis. nih.gov Scaling up the production of peptides using this compound and other Fmoc derivatives from laboratory grams to industrial kilograms presents both challenges and opportunities.

Challenges:

Waste Generation: The large quantities of solvents and excess reagents used in SPPS result in significant chemical waste, posing both environmental and economic challenges at an industrial scale. nih.gov

Purity and Quality Control: Ensuring high purity and minimizing side reactions, such as racemization or aspartimide formation, becomes more complex and critical during large-scale production. nih.govcem.com The quality of the initial Fmoc-amino acid building blocks is paramount. researchgate.net

Opportunities:

Process Optimization: The challenges of scale-up are driving innovation in process chemistry. The development of more efficient coupling reagents and the implementation of green chemistry principles can significantly reduce waste and cost. beilstein-journals.orgnih.gov

Economies of Scale: The production of therapeutic peptides in multiton quantities has already led to a significant reduction in the cost of high-quality, standard Fmoc-amino acids. nih.gov This trend is expected to continue as more peptide drugs are approved.

Emerging Technologies: New synthesis platforms that move away from traditional Fmoc-based SPPS are being explored. These next-generation technologies could offer better atom economy and a smaller environmental footprint, representing a long-term goal for the pharmaceutical industry. nih.gov

The continued development and refinement of synthesis methodologies will be crucial for realizing the full therapeutic and commercial potential of peptides synthesized with unique building blocks like this compound.

常见问题

Q. What are the recommended storage conditions and solubility considerations for Fmoc-(2-aminomethyl) benzoic acid in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound should be stored desiccated at -20°C to prevent hydrolysis of the Fmoc group and degradation of the carboxylic acid moiety. Solubility is optimal in polar aprotic solvents like DMF or DCM , though slight adjustments (e.g., adding 1% acetic acid) may enhance dissolution in aqueous systems. The compound’s carboxylic acid group (pKa ~2-3) requires careful pH control during coupling reactions .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) and LC-MS (ESI+ mode) to confirm molecular weight ([M+H]+ = 360.4). Residual impurities, such as free benzoic acid or deprotected intermediates, are minimized using flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitoring by TLC (Rf ~0.3 in 5% MeOH/DCM) ensures reaction progression .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : While classified as non-hazardous under GHS, standard PPE (gloves, lab coat) is required. Avoid inhalation of fine powders and direct skin contact. Waste should be neutralized with a weak base (e.g., sodium bicarbonate) before disposal. No significant mutagenicity has been reported, but prolonged exposure should be avoided .

Advanced Research Questions

Q. What strategies optimize the incorporation of this compound as a linker in SPPS for complex peptides?

- Methodological Answer : The compound is used as a spacer or orthogonal linker in DOTA-conjugated peptides. Key steps:

- Coupling : Activate the carboxylic acid with HBTU/HOBt/DIEA (1:1:2 molar ratio) in DMF for 30 min.

- Deprotection : Use 20% piperidine/DMF (2 × 5 min) to remove Fmoc.

- Cleavage : TFA/water/TIS (95:2.5:2.5) releases the peptide-resin bond while preserving acid-sensitive groups.

Aggregation risks are mitigated by double couplings and sonication during resin swelling .

Q. How can side reactions (e.g., Fmoc-deprotection inefficiency) be troubleshooted during SPPS?

- Methodological Answer : Incomplete deprotection may arise from steric hindrance or poor solvent penetration . Solutions:

- Extend piperidine treatment to 10 min per cycle.

- Use DMF/DCM (1:1) to enhance resin swelling.

- Monitor deprotection efficiency via Kaiser test (ninhydrin) or UV absorbance (301 nm for Fmoc-piperidine adduct).

Truncated sequences due to residual acetic acid (from storage) are minimized by pre-washing resins with 0.1 M HCl in DMF .

Q. What spectroscopic techniques confirm the enantiomeric purity of this compound derivatives?

- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/IPA/0.1% TFA) resolves enantiomers, with retention times calibrated against authentic standards. 1H-NMR (500 MHz, DMSO-d6) identifies diastereotopic protons near the aminomethyl group (δ 3.8–4.2 ppm). Circular Dichroism (CD) detects helical secondary structures in peptide conjugates, with characteristic negative Cotton effects at ~213 nm .

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Yield discrepancies often stem from side-chain reactivity or protective group incompatibility . For example:

- Optimized Arndt-Eistert synthesis improves β-amino acid derivatives by controlling diazomethane flow rates.

- Evans’ chiral auxiliaries (e.g., oxazolidinones) enhance stereoselectivity in β2-amino acid synthesis.

Cross-validate protocols using reaction calorimetry to monitor exothermic intermediates and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。